In chemistry, the anion, the salts, and the esters of pyrophosphoric acid are called pyrophosphates. The anion is abbreviated PPi and is formed by the hydrolysis of ATP into AMP in cells. This hydrolysis is called pyrophosphorolysis. The pyrophosphate anion has the structure P2O74-, and is an acid anhydride of phosphate. It is unstable in aqueous solution and rapidly hydrolyzes into inorganic phosphate.
Inorganic salts of phosphoric acid that contain two phosphate groups.
Diphosphate
CAS No.: 14000-31-8
Cat. No.: VC20996713
Molecular Formula: O7P2-4
Molecular Weight: 173.94 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 14000-31-8 |
---|---|
Molecular Formula | O7P2-4 |
Molecular Weight | 173.94 g/mol |
IUPAC Name | phosphonato phosphate |
Standard InChI | InChI=1S/H4O7P2/c1-8(2,3)7-9(4,5)6/h(H2,1,2,3)(H2,4,5,6)/p-4 |
Standard InChI Key | XPPKVPWEQAFLFU-UHFFFAOYSA-J |
SMILES | [O-]P(=O)([O-])OP(=O)([O-])[O-] |
Canonical SMILES | [O-]P(=O)([O-])OP(=O)([O-])[O-] |
Melting Point | 61 °C |
Introduction
Types of Diphosphate Compounds
Inorganic Diphosphates
Disodium pyrophosphate (SAPP) represents one of the most common inorganic diphosphate compounds. It is a white, water-soluble solid produced by heating sodium dihydrogen phosphate according to the following reaction :
2 NaH₂PO₄ → Na₂H₂P₂O₇ + H₂O
When crystallized from water, disodium pyrophosphate forms a hexahydrate, though it dehydrates above room temperature . Its chemical properties make it valuable as both a buffering and chelating agent.
Organic Diphosphates
Dimethylallyl diphosphate exemplifies an important organic diphosphate compound. With the chemical formula C₅H₁₂O₇P₂ and a molecular weight of 246.0921, this compound belongs to the class of organic compounds known as isoprenoid phosphates . These prenol lipids containing a phosphate group serve crucial roles in biological systems, particularly in isoprenoid biosynthesis.
Another significant organic diphosphate is betulin-3,28-diphosphate, which exists in two main structural forms (BDP-1 and BDP-2), differing in their ethanol solubility, melting points, FTIR spectra, thermoanalytical characteristics, and biological activity .
Nucleoside Diphosphates
Guanosine diphosphate (GDP) represents a prominent nucleoside diphosphate with the molecular formula C₁₀H₁₅N₅O₁₁P₂ . GDP functions as a nucleotide and plays critical roles in various biological processes, particularly in cellular signaling and protein synthesis. GDP has numerous synonyms, including guanosine 5'-diphosphate and guanosine 5'-(trihydrogen diphosphate) .
Biological Significance of Diphosphate Compounds
Metabolic Functions
Diphosphate compounds participate in numerous essential metabolic pathways. Dimethylallyl diphosphate serves as a key intermediate in isoprenoid biosynthesis, which is critical for the production of various biomolecules including sterols, dolichols, carotenoids, and ubiquinones .
In Escherichia coli, the enzyme 4-hydroxy-3-methylbut-2-enyl diphosphate reductase catalyzes the conversion of 1-hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate into a mixture of isopentenyl diphosphate and dimethylallyl diphosphate, representing the terminal step in the DOXP/MEP pathway for isoprenoid precursor biosynthesis .
Enzymatic Interactions
Diphosphate compounds interact with various enzymes, often serving as substrates, inhibitors, or products of enzymatic reactions. For instance, dimethylallyl diphosphate acts as an inhibitor of farnesyl pyrophosphate synthase in humans . This enzyme catalyzes the sequential condensation of isopentenyl pyrophosphate with allylic pyrophosphates, including dimethylallyl pyrophosphate, ultimately producing farnesyl diphosphate .
Application | Mechanism | Function |
---|---|---|
Baking powders | Reacts with sodium bicarbonate (Na₂H₂P₂O₇ + NaHCO₃ → Na₃HP₂O₇ + CO₂ + H₂O) | Leavening agent |
Canned seafood | Forms complexes with metal ions | Maintains color and reduces purge during retorting |
Potato products | Inhibits enzymatic browning | Prevents darkening in frozen hash browns and other potato products |
Cured meats | Accelerates nitrite formation | Speeds conversion of sodium nitrite to nitrite and improves water-holding capacity |
In the United States, disodium pyrophosphate is classified as generally recognized as safe (GRAS) for food use , though it can leave a slightly bitter aftertaste in some products, which is why it is often used in very sweet cakes where the flavor is masked .
Physical and Chemical Properties
Structural Characteristics
The diphosphate structure consists of two phosphate groups connected by an oxygen atom, creating a P-O-P bridge. This arrangement allows for various degrees of protonation and deprotonation, resulting in different ionic forms with distinct properties. The basic structure provides multiple sites for coordination with metal ions, contributing to diphosphate's effectiveness as a chelating agent.
Thermal Behavior and Stability
Betulin-3,28-diphosphate exhibits distinct thermal characteristics depending on its structural form. Differential scanning calorimetry (DSC) analysis reveals exo-effects at 193 ± 8 °C for ethanol-soluble BDP-1 samples (−19.7 ± 0.2 kJ·mol⁻¹), which are approximately three times less than for ethanol-insoluble BDP-2 samples (−70.5 ± 0.7 kJ·mol⁻¹) . The sodium salts of these compounds (Na-BDP-1 and Na-BDP-2) display characteristic endo-effects with maxima at 95–112 °C .
Table 2: Thermal Properties of Betulin-3,28-diphosphate Forms
Compound Form | Thermal Effect | Temperature | Enthalpy |
---|---|---|---|
BDP-1 (ethanol soluble) | Exothermic | 193 ± 8 °C | -19.7 ± 0.2 kJ·mol⁻¹ |
BDP-2 (ethanol insoluble) | Exothermic | 193 ± 8 °C | -70.5 ± 0.7 kJ·mol⁻¹ |
Na-BDP-1 and Na-BDP-2 | Endothermic | 95–112 °C | Not specified |
Analytical Methods for Diphosphate Characterization
Spectroscopic Techniques
Several spectroscopic methods are employed to characterize diphosphate compounds:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹³C and ³¹P-NMR spectroscopy provide valuable information about the chemical environment of carbon and phosphorus atoms in diphosphate compounds. For instance, the ³¹P-NMR spectra of betulin-3,28-diphosphate samples contain two characteristic signals that confirm their diphosphate nature .
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Fourier Transform Infrared (FTIR) Spectroscopy: This technique helps identify functional groups and can distinguish between different forms of diphosphate compounds, as demonstrated with betulin-3,28-diphosphate .
Thermal Analysis
Thermal analytical techniques offer insights into the physical and chemical properties of diphosphate compounds:
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Differential Scanning Calorimetry (DSC): This method measures heat flow associated with material transitions as a function of temperature, revealing phase transitions and thermal stability characteristics .
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Thermogravimetric Analysis (TG): TG monitors mass changes in materials as a function of temperature, providing information about decomposition patterns and thermal stability .
X-ray Diffraction Analysis
Powder X-ray diffraction (XRD) experiments help determine the crystal structure of diphosphate compounds in their solid state . This information is crucial for understanding how these molecules pack together and interact, which can influence their physical properties and biological activity.
Structural Comparison of Common Diphosphate Compounds
Table 3: Structural Comparison of Diphosphate Compounds
Research Developments and Future Perspectives
Current research on diphosphate compounds focuses on elucidating their roles in biological systems, improving their analytical characterization, and developing novel applications. The study of betulin-3,28-diphosphate exemplifies this trend, with researchers employing advanced analytical techniques to understand its physicochemical properties and potential biological activities .
The combination of thermoanalytical methods with other analytical approaches has proven valuable for studying diphosphate compounds, revealing unique patterns that can distinguish between different forms or synthesis methods . This integrated analytical approach has also been applied to study solid-state interactions of medicines with pharmaceutical excipients .
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